molecular formula C15H28N2O6 B12558988 N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine CAS No. 174224-64-7

N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine

Cat. No.: B12558988
CAS No.: 174224-64-7
M. Wt: 332.39 g/mol
InChI Key: SJKLVLWPWYROKR-VWYCJHECSA-N
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Description

N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine: is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced into various organic compounds using flow microreactor systems, which offer a direct and sustainable method for synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deprotected amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group during synthetic transformations and is later removed under acidic conditions. The molecular targets and pathways involved include nucleophilic substitution reactions and intramolecular hydrogen bonding .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-threonine
  • N-(tert-Butoxycarbonyl)-L-valine
  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-leucine

Comparison: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis compared to other similar compounds .

Properties

CAS No.

174224-64-7

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C15H28N2O6/c1-8(2)11(13(20)21)17(7)12(19)10(9(3)18)16-14(22)23-15(4,5)6/h8-11,18H,1-7H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1

InChI Key

SJKLVLWPWYROKR-VWYCJHECSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)C(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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